molecular formula C20H19NO4 B14950298 ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate

ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate

Cat. No.: B14950298
M. Wt: 337.4 g/mol
InChI Key: OMGYENZLPRKBIY-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate typically involves a Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, which forms a six-membered ring. The reaction conditions often require low solvent volumes and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to certain enzymes and proteins, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate include:

The uniqueness of ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate lies in its spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzoate

InChI

InChI=1S/C20H19NO4/c1-2-25-19(24)11-5-3-4-6-14(11)21-17(22)15-12-7-8-13(16(15)18(21)23)20(12)9-10-20/h3-8,12-13,15-16H,2,9-10H2,1H3

InChI Key

OMGYENZLPRKBIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C45CC5

Origin of Product

United States

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